Fmoc-D-Trp(Boc)-OH
Description
Fmoc-D-Trp(Boc)-OH (CAS 163619-04-3) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a D-configured tryptophan residue with dual protection:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during synthesis and is removed under basic conditions (e.g., 20% piperidine in DMF) .
- Boc (tert-butyloxycarbonyl): Protects the indole side chain of tryptophan, preventing undesired reactions during peptide elongation. Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) .
This compound is critical for synthesizing peptides with enhanced stability, particularly in therapeutic agents targeting neuroendocrine tumors and antimicrobial lipopeptides . Its D-configuration confers resistance to enzymatic degradation, making it valuable in designing bioactive peptides .

Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583788 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163619-04-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
α-Amino Protection with Fmoc
The fluorenylmethyloxycarbonyl (Fmoc) group is introduced first via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) . This step is typically performed in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 1–2 hours. The Fmoc group provides base-labile protection, enabling selective deprotection with 20% piperidine in DMF during SPPS.
Indole Nitrogen Protection with Boc
The tert-butoxycarbonyl (Boc) group is subsequently added to the indole nitrogen using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under anhydrous conditions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) are employed to facilitate this reaction in THF or DCM . The Boc group prevents alkylation or oxidation of the indole ring during acidic cleavage steps in SPPS.
Stepwise Synthesis Protocol
The following protocol consolidates methodologies from patents and technical guides:
Reaction Setup and Reagents
| Component | Quantity (per 1 mmol D-Trp) | Purpose |
|---|---|---|
| D-Tryptophan | 1 mmol | Substrate |
| Fmoc-Cl | 1.2 mmol | α-Amino protection |
| Boc<sub>2</sub>O | 1.5 mmol | Indole nitrogen protection |
| DIPEA | 2.4 mmol | Base for Fmoc activation |
| DMAP | 0.1 mmol | Catalyst for Boc protection |
| Solvent (DCM/DMF) | 10 mL | Reaction medium |
Synthetic Procedure
-
Fmoc Protection :
-
Dissolve D-tryptophan in DCM/DMF and cool to 0°C.
-
Add Fmoc-Cl and DIPEA dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
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Quench with ice-cold water , extract with ethyl acetate , and purify via silica gel chromatography (eluent: 3% MeOH in DCM ) to isolate Fmoc-D-Trp-OH .
-
-
Boc Protection :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Racemization Mitigation
-
Low-temperature activation : Coupling at 0–5°C with HOBt/DIC minimizes racemization of D-tryptophan.
-
Short deprotection times : Limiting piperidine exposure to 20 minutes prevents β-elimination.
Analytical Characterization
Key Spectroscopic Data
Purity and Yield
| Parameter | Typical Value | Method |
|---|---|---|
| Yield after purification | 70–85% | Gravimetric analysis |
| HPLC purity | >98% | UV detection at 254 nm |
Challenges and Troubleshooting
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Incomplete Boc protection : Add excess Boc<sub>2</sub>O (2.0 equiv) and extend reaction time to 24 hours.
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Solubility issues : Use DMF/THF mixtures (1:1) to dissolve hydrophobic intermediates.
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Racemization : Avoid prolonged exposure to basic conditions; use HOAt instead of HOBt for coupling.
Industrial-Scale Production Insights
Large-scale synthesis (50–100 kg batches) employs continuous flow reactors to enhance mixing and temperature control. Key modifications include:
Chemical Reactions Analysis
Deprotection Reactions
The N<sup>1</sup>-carboxyindole intermediate is hydrolyzed during aqueous work-up, regenerating free indole without alkylation side products .
Coupling Reactions
Fmoc-D-Trp(Boc)-OH participates in standard SPPS coupling protocols:
-
Steric considerations : The D-configuration may slightly reduce coupling efficiency compared to L-isomers due to altered spatial orientation .
Suppression of Side Reactions
The Boc group mitigates two major side reactions during SPPS:
Studies comparing Tosyl (Tos) and Pmc protections for arginine residues found Boc on Trp more effective in suppressing sulfonation .
Stability and Handling
-
Storage : Stable at −20°C under inert gas (e.g., N<sub>2</sub>) .
-
Solubility : Limited solubility in DMF/DMA compared to non-Boc-protected Trp derivatives .
Comparative Analysis with L-Isomer
| Property | This compound | Fmoc-L-Trp(Boc)-OH |
|---|---|---|
| Coupling efficiency | Slightly reduced due to D-configuration | Standard for L-amino acids . |
| Proteolytic stability | Enhanced | Susceptible to enzymatic cleavage . |
Research Findings
-
Aspartimide suppression : Adjacent Asp residues require OtBu protection to prevent cyclization, independent of Trp(Boc) .
-
Aggregation mitigation : Boc protection reduces peptide chain aggregation during SPPS compared to Trt-protected Asn/Gln .
This derivative’s dual protection strategy and stereochemical control make it indispensable for synthesizing complex peptides with stringent purity requirements.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is widely used in the synthesis of peptides, particularly in the solid-phase peptide synthesis method. It allows for the incorporation of D-tryptophan residues into peptide chains.
Biology:
Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific biological activities. It enables the incorporation of D-tryptophan, which can enhance the stability and activity of peptides.
Medicine:
Drug Development: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is used in the development of peptide-based drugs. It allows for the synthesis of peptides with improved pharmacokinetic properties.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is a crucial intermediate in the synthesis of biologically active peptides.
Comparison with Similar Compounds
Stereochemical Variants: D- vs. L-Configuration
Key differences include:
- Biological Activity: D-amino acids like Fmoc-D-Trp(Boc)-OH resist proteolytic cleavage, enhancing peptide stability in vivo. In contrast, L-configured analogs are more susceptible to enzymatic degradation .
- Inhibition Efficiency : this compound shows distinct inhibitory effects on soluble epoxide hydrolase (sEH-N phosphatase) compared to its L-form, highlighting stereochemical influence on target binding .
- Lipophilicity: D-amino acids can alter peptide lipophilicity, affecting membrane permeability. For example, D-Trp(Boc) incorporation increases logP values compared to L-configured analogs in certain peptide sequences .
Data Table 1: Comparison of D- and L-Configured Trp Derivatives
Side-Chain Protection Strategies
The Boc group on Trp’s indole contrasts with other side-chain protections:
- Trt (Trityl) : Used for cysteine (e.g., Fmoc-Cys(Trt)-OH) . Trt is stable under SPPS conditions but requires stronger acids (e.g., TFA with scavengers) for removal.
- tBu (tert-butyl) : Common for tyrosine (Fmoc-Tyr(tBu)-OH) . tBu is less bulky than Boc, influencing steric hindrance during coupling.
- Acm (Acetamidomethyl) : Used for cysteine in disulfide bond formation (e.g., Fmoc-Cys(Acm)-OH) . Acm requires iodine for cleavage, unlike Boc’s acid sensitivity.
Functional Impact :
Comparison with Other Fmoc-Protected Amino Acids
Fmoc-D-Phe-OH and Fmoc-D-Tyr(OBut)-OH are structurally analogous but lack indole protection:
Functional Peptide Design :
- Antimicrobial Peptides : this compound is preferred over Fmoc-Lys(Boc)-OH in lipopeptides due to indole’s role in membrane interaction .
- Theranostic Agents: Boc protection in this compound enhances stability in radiolabeled peptides like [¹⁵⁵/¹⁶¹Tb]Tb-Crown-TATE .
Data Table 2: Key Attributes of Fmoc-Protected Amino Acids
Biological Activity
Fmoc-D-Trp(Boc)-OH, an Nα-Fmoc-N(in)-Boc-D-tryptophan derivative, is a significant compound in peptide synthesis and research due to its unique structural properties and biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has been shown to enhance the stability and functionality of synthesized peptides. The following sections detail its biological activity, applications in research, and relevant findings from various studies.
This compound is characterized by the following chemical attributes:
- Chemical Formula : C₃₁H₃₀N₂O₆
- Molecular Weight : 530.58 g/mol
- CAS Number : 163619-04-3
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer applications. Its role as a building block in peptide synthesis allows for the incorporation of D-amino acids, which can enhance the stability and biological efficacy of peptides.
Antimicrobial Activity
Research has indicated that peptides synthesized using this compound exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of Arg-Trp peptides that demonstrated improved antibacterial activity through L-to-D substitution scans utilizing this compound .
Anticancer Applications
This compound has also been investigated for its potential in cancer therapy. A notable study focused on nanoparticles formed from tryptophan derivatives, including this compound, which were evaluated for targeted drug delivery systems aimed at cancer treatment . The incorporation of D-amino acids into peptide structures has been shown to enhance membrane permeability and cytotoxicity against cancer cell lines.
Case Studies
-
Antimicrobial Peptide Development
- Study : Albada et al. (2014) explored the synthesis of ferrocenoylated Arg-Trp peptides using this compound.
- Findings : The resulting peptides exhibited enhanced antibacterial activity compared to their L-amino acid counterparts.
- : The D-amino acid substitution significantly improved the stability and effectiveness of antimicrobial peptides.
-
Nanoparticle Drug Delivery
- Study : Dube et al. (2017) investigated the use of this compound in forming nanoparticles for drug delivery.
- Findings : The nanoparticles demonstrated effective targeting capabilities towards cancer cells, enhancing therapeutic outcomes.
- : This application underscores the versatility of this compound in developing advanced drug delivery systems.
Data Tables
| Property | Value |
|---|---|
| Appearance | White powder |
| Purity (HPLC) | ≥ 97.5% |
| Enantiomeric Purity | ≥ 99.7% |
| Solubility | Soluble in DMF |
| Assay | ≥ 90% |
Q & A
Q. What is the role of Fmoc-D-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative critical for introducing D-tryptophan residues into peptide chains during SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during sequential coupling, while the Boc (tert-butyloxycarbonyl) group shields the indole nitrogen of tryptophan. After each coupling step, the Fmoc group is removed using piperidine or DBU, enabling subsequent amino acid additions. The Boc group remains intact until final cleavage with trifluoroacetic acid (TFA), ensuring selective deprotection .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Prior to use, warm the reagent to room temperature in a desiccator to prevent moisture absorption, which can lead to decomposition. Confirm purity (>98% by HPLC) via Certificate of Analysis (COA) provided by suppliers .
Q. How can solubility challenges with this compound be addressed in SPPS?
The compound is typically dissolved in DMSO (100 mg/mL, ~170 mM) with brief sonication (5–10 minutes) and gentle heating (37°C). For resin-based synthesis, pre-activate with coupling agents like HATU or HBTU in DMF, combined with DIEA (1–2 equivalents) to enhance reaction efficiency. Ensure solvent compatibility with resin type (e.g., Wang or Rink amide resin) to prevent swelling issues .
Advanced Research Questions
Q. How does the Boc protection on tryptophan influence chiral resolution in peptide synthesis?
The Boc group sterically hinders the indole nitrogen, reducing racemization during coupling. However, enantiomeric impurities can arise from incomplete epimerization or residual D-isomer contamination. To mitigate this:
- Use chiral HPLC with a molecularly imprinted polymer (MIP) column (e.g., Fmoc-L-Trp-imprinted) to separate this compound from L-isomers.
- Optimize mobile phase conditions (e.g., 0.2–3.7 M acetic acid in acetonitrile) to enhance selectivity, as higher acetic acid concentrations reduce enantiomer affinity for MIPs .
Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?
- Double coupling : Repeat the coupling step with fresh reagents to ensure >95% incorporation.
- Microwave-assisted synthesis : Apply controlled microwave irradiation (50°C, 10–20 W) to accelerate reaction kinetics.
- Coupling agents : Use HATU/HOAt with DIEA (4:1 molar ratio) for superior activation compared to DCC or EDCI.
- Monitor reaction progress via Kaiser test or LC-MS to detect unreacted amines .
Q. How can thermodynamic studies optimize solvent systems for this compound in SPPS?
Conduct frontal analysis to determine adsorption isotherms for this compound on resin under varying solvent conditions (e.g., DMF, DCM, or NMP with 0.1–5% v/v TFA). Key findings:
Q. What analytical methods validate the incorporation and purity of this compound in peptides?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes). Compare retention times against reference standards.
- Mass spectrometry (MS) : Confirm molecular weight (526.58 g/mol) via ESI-MS or MALDI-TOF.
- NMR : Analyze H and C spectra to verify Boc/Fmoc group integrity and stereochemistry .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for this compound?
Some studies report solubility in DMF or NMP, while others emphasize DMSO. This variation arises from differences in:
- Temperature : Heating to 37°C improves solubility in polar aprotic solvents.
- Ultrasonication duration : Extended sonication (>15 minutes) may degrade the compound.
- Batch purity : Lower-purity batches (<95%) may contain insoluble byproducts. Always cross-validate with supplier COA and repeat solubility tests under controlled conditions .
Q. Why do enantioselective separations of this compound show batch-dependent variability?
Variability stems from:
- Residual L-isomers : Trace L-enantiomers in commercial batches (e.g., 0.5–2%) can skew chiral HPLC results.
- Mobile phase pH : Acetic acid concentration impacts MIP column selectivity. Calibrate with freshly prepared standards for each experiment .
Methodological Best Practices
Q. What protocols ensure high-yield cleavage of Boc and Fmoc groups without side reactions?
Q. How to design a stability study for this compound under long-term storage?
- Accelerated degradation : Store aliquots at 25°C, 40°C, and -20°C for 1–6 months.
- Monitor : Purity (HPLC), moisture content (Karl Fischer titration), and enantiomeric excess (chiral HPLC).
- Result : Degradation rates increase exponentially above -20°C, with hydrolysis as the primary pathway .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
